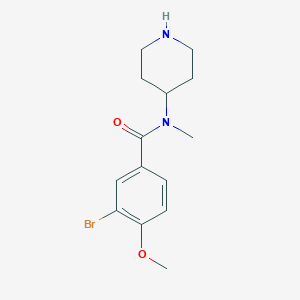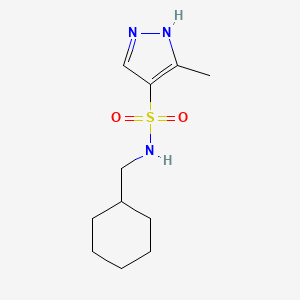
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide, also known as PMSF, is a chemical compound that has been widely used in scientific research. It is a serine protease inhibitor that has been shown to be effective in inhibiting a variety of proteases, including trypsin, chymotrypsin, and thrombin. In
Mecanismo De Acción
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide acts as a serine protease inhibitor by forming a covalent bond with the active site serine residue of the protease. This covalent bond inactivates the protease and prevents it from cleaving its substrate.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several proteases involved in blood coagulation, such as thrombin and factor Xa. N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide has also been shown to inhibit the activity of proteases involved in the degradation of extracellular matrix proteins, such as matrix metalloproteinases. In addition, N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of proteases involved in the degradation of insulin, such as insulin-degrading enzyme.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be stored for long periods of time. It is also relatively easy to use and does not require specialized equipment or techniques. However, N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide has some limitations. It is not effective against all proteases and may not be suitable for all types of experiments. In addition, N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide can be toxic at high concentrations and should be used with caution.
Direcciones Futuras
There are several future directions for research on N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide. One area of research could be the development of more specific and potent serine protease inhibitors. Another area of research could be the development of new applications for N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide, such as in the treatment of diseases involving protease dysfunction. Finally, research could focus on the development of new methods for protein purification that do not require the use of protease inhibitors such as N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide.
Métodos De Síntesis
The synthesis of N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide involves several steps. The first step is the reaction of cyclohexylmethylamine with 5-methyl-1H-pyrazole-4-carboxylic acid to form N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-carboxamide. This intermediate is then treated with chlorosulfonic acid to form N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide.
Aplicaciones Científicas De Investigación
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide has been widely used in scientific research as a serine protease inhibitor. It has been shown to be effective in inhibiting a variety of proteases, including trypsin, chymotrypsin, and thrombin. N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide is commonly used in protein purification to prevent proteolysis during the purification process. It is also used in studies of enzyme kinetics and protein structure and function.
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-9-11(8-12-14-9)17(15,16)13-7-10-5-3-2-4-6-10/h8,10,13H,2-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPQSDDCMORILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)S(=O)(=O)NCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(3,5-difluorobenzoyl)-ethylamino]acetate](/img/structure/B7559308.png)

![N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7559318.png)
![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)
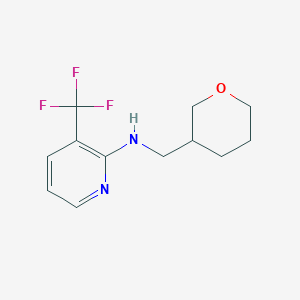
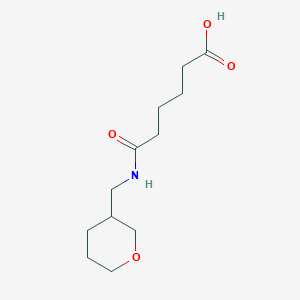
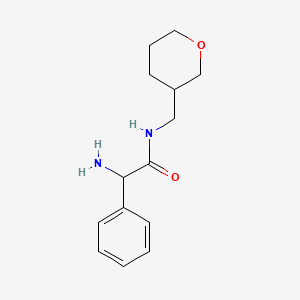
![2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)
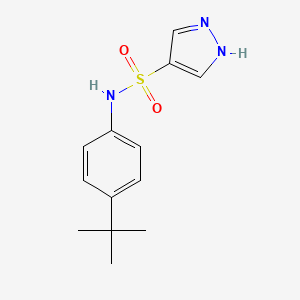

![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)
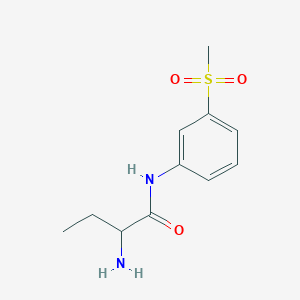
![2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559412.png)
